molecular formula C16H21N3O3 B3028667 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one CAS No. 264208-69-7

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one

Cat. No. B3028667
CAS RN: 264208-69-7
M. Wt: 303.36
InChI Key: JXVISOHOJNTGTD-UHFFFAOYSA-N
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Description

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one, also known as MMQO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Photodegradation Studies

Research on the antitumor drug vandetanib, which includes the compound 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one, reveals its photodegradation under UV-A light. This study is significant for understanding the stability and storage conditions of the drug (Dall’Acqua, Vedaldi, & Salvador, 2013).

Anticancer Research

This compound is also explored in anticancer research. Studies have shown its potential in inhibiting tubulin polymerization, a critical process in cancer cell division. This highlights its role as a potential therapeutic agent in cancer treatment (Wang et al., 2014), (Cui et al., 2017).

Pharmacokinetics and Drug Distribution

Research on ZD6474, which contains this compound, involves examining its pharmacokinetics and distribution in animal models. These studies are crucial for understanding how the drug is metabolized and distributed within the body, impacting its efficacy and safety (Gustafson et al., 2006).

Analgesic and Anti-Inflammatory Activities

The compound is also investigated for its analgesic and anti-inflammatory properties. This research is important for developing new treatments for pain and inflammation (Alagarsamy et al., 2011).

Molecular Structure and Docking Studies

Molecular docking studies have been conducted to understand the interactions between this compound and various proteins. These studies are essential for drug design and development, as they provide insights into how the compound binds to its target and its potential efficacy (Wu et al., 2022).

Antitumor Synthesis and Activity

The synthesis of compounds related to this chemical structure and their evaluation as antitumor agents is another critical area of research. These studies contribute to the development of new anticancer drugs (Bang-guo, 2008).

Apoptotic Effects in Cancer Cells

Research has shown that derivatives of this compound can initiate ROS accumulation and cause apoptotic cell death in cancer cells. This is significant for understanding the mechanisms by which potential cancer treatments work (Lv & Yin, 2019).

Mechanism of Action

Target of Action

The compound, also known as Vandetanib , primarily targets the Src family kinases . These kinases play a crucial role in cellular proliferation, survival, and differentiation.

Mode of Action

Vandetanib acts as an inhibitor of the Src family kinases . By binding to these kinases, it prevents their activation and subsequent downstream signaling. This results in the inhibition of cellular processes that are critical for tumor growth and progression.

Biochemical Analysis

Biochemical Properties

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It is known to inhibit tyrosine kinases, particularly the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). These interactions inhibit the phosphorylation of tyrosine residues, which is essential for the activation of these receptors. By blocking these pathways, this compound can effectively reduce angiogenesis and tumor growth .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis and inhibit proliferation. This compound affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. Additionally, it influences gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced tumor cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the ATP-binding sites of tyrosine kinases. This binding prevents the transfer of phosphate groups to tyrosine residues on target proteins, thereby inhibiting downstream signaling cascades. The compound also affects gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under physiological conditions, but its activity can diminish over time due to metabolic degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Prolonged exposure may also result in the development of resistance mechanisms in some cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss, hepatotoxicity, and cardiotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve oxidation and demethylation, leading to the formation of various metabolites. These metabolites can have different levels of activity and toxicity compared to the parent compound. The compound’s interaction with metabolic enzymes can also affect the overall metabolic flux and levels of other metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. The compound tends to accumulate in tissues with high vascularization, such as tumors, due to its affinity for VEGFR and EGFR .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. In the cytoplasm, it interacts with membrane-bound receptors and signaling proteins, while in the nucleus, it can bind to nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity within different cellular compartments .

properties

IUPAC Name

6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-19-5-3-11(4-6-19)9-22-15-8-13-12(7-14(15)21-2)16(20)18-10-17-13/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVISOHOJNTGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CNC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453601
Record name 6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

264208-69-7
Record name 6-Methoxy-7-[(1-methyl-4-piperidinyl)methoxy]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264208-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A saturated solution of ammonia in methanol (14 ml) was added to a solution of 6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one (1.38 g, 3.3 mmol) in methanol (5 ml). After stirring for 20 hours at ambient temperature, the suspension was diluted with methylene chloride (10 ml). The solution was filtered. The filtrate was evaporated under vacuum and the residue was triturated with ether, collected by filtration, washed with ether and dried under vacuum to give 6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)-3,4-dihydroquinazolin-4-one (910 mg, 83%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 6-amino-3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)benzoate (16.1 g, 50 mmol) in 2-methoxyethanol (160 ml) containing formamidine acetate (5.2 g, 50 mmol) was heated at 115° C. for 2 hours. Formamidine acetate (10.4 g, 100 mmol) was added in portions every 30 minutes over 4 hours. Heating was prolonged for 30 minutes after the last addition. After cooling, the volatiles were removed under vacuum. The solid was dissolved in ethanol (100 ml) and methylene chloride (50 ml). The precipitate was removed by filtration and the filtrate was concentrated to a final volume of 100 ml. The suspension was cooled to 5° C. and the solid was collected by filtration, washed with cold ethanol followed by ether and dried under vacuum overnight at 60° C. to give 6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)-3,4-dihydroquinazolin-4-one (12.7 g, 70%).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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